MS1943

Übersicht

Beschreibung

MS1943 is a first-in-class, orally bioavailable selective degrader of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. It has shown significant potential in reducing EZH2 protein levels in various cancer cell lines, particularly in triple-negative breast cancer and other malignancies .

Wissenschaftliche Forschungsanwendungen

MS1943 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Epigenetik. Einige der wichtigsten Anwendungen sind:

Krebsforschung: This compound hat eine Wirksamkeit bei der Hemmung des Wachstums von mehreren Krebszelllinien gezeigt, darunter triple-negativer Brustkrebs und Lymphome

Epigenetik: Als selektiver Degrader von EZH2 wird this compound verwendet, um die epigenetische Regulation der Genexpression zu untersuchen.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf EZH2 abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an EZH2 bindet, was zu dessen Ubiquitinierung und anschließendem Abbau durch das Proteasom führt . Dieser Abbauprozess reduziert effektiv die EZH2-Spiegel in Zellen, hemmt seine Methyltransferase-Aktivität und verhindert die Trimethylierung von Histon H3 Lysin 27 (H3K27me3). Die Reduktion des H3K27me3-Spiegels führt zur Reaktivierung von Genen, die zuvor durch EZH2 unterdrückt wurden .

Wirkmechanismus

MS1943 exerts its effects by selectively binding to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation process effectively reduces the levels of EZH2 in cells, inhibiting its methyltransferase activity and preventing the trimethylation of histone H3 lysine 27 (H3K27me3). The reduction in H3K27me3 levels leads to the reactivation of genes that were previously repressed by EZH2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MS1943 involves a hydrophobic tagging approach to generate a compound that effectively reduces EZH2 levels in cells . The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized to maintain high potency and selectivity for EZH2 over other methyltransferases .

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such compounds are produced under stringent conditions to ensure high purity and consistency. The compound is available in various quantities for research purposes, indicating that it is produced on a scale sufficient to meet research demands .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MS1943 durchläuft verschiedene Arten von chemischen Reaktionen, wobei sich der Fokus hauptsächlich auf seine Wechselwirkung mit EZH2 richtet. Die Verbindung ist so konzipiert, dass sie EZH2 selektiv abbaut und damit seine Methyltransferase-Aktivität hemmt .

Häufige Reagenzien und Bedingungen

Der Abbau von EZH2 durch this compound beinhaltet eine spezifische Bindung an das Zielprotein, die zu seiner Ubiquitinierung und anschließendem proteasomalen Abbau führt. Dieser Prozess erfordert in der Regel die Anwesenheit von zellulärer Maschinerie, die am Proteinabbau beteiligt ist .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus der Reaktion von this compound mit EZH2 gebildet wird, ist die abgebaute Form des EZH2-Proteins. Dieser Abbau reduziert effektiv die EZH2-Spiegel in Zellen und führt zur Hemmung seiner onkogenen Funktionen .

Vergleich Mit ähnlichen Verbindungen

MS1943 ist einzigartig in seiner Fähigkeit, EZH2 selektiv abzubauen, was es von anderen EZH2-Inhibitoren unterscheidet, die lediglich seine enzymatische Aktivität hemmen. Einige ähnliche Verbindungen sind:

Tazemetostat: Ein EZH2-Inhibitor, der die Methyltransferase-Aktivität von EZH2 reduziert, aber das Protein nicht abbaut.

MS177: Ein weiterer EZH2-Degrader mit ähnlicher Potenz, aber unterschiedlichen strukturellen Eigenschaften.

Die Fähigkeit von this compound, EZH2 abzubauen, anstatt nur seine Aktivität zu hemmen, bietet einen umfassenderen Ansatz für die Behandlung von EZH2-abhängigen Krebsarten .

Eigenschaften

IUPAC Name |

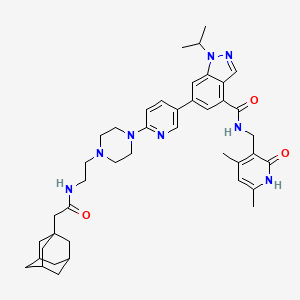

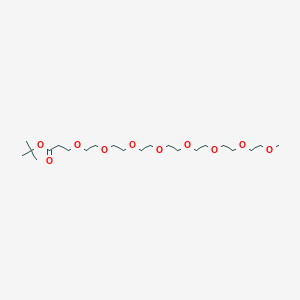

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIQJFXBAJJKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of MS1943?

A1: this compound functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, this compound facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].

Q2: How does this compound compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?

A2: Studies demonstrate that this compound exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to this compound's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].

Q3: Has this compound shown any synergistic effects when combined with other anti-cancer agents?

A3: Research suggests a strong synergistic effect when this compound is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].

Q4: Are there any specific types of lymphoma where this compound has shown particular promise?

A4: Preclinical studies indicate promising results for this compound in Burkitt's lymphoma [, ]. The combination of this compound with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, this compound in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].

Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?

A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.

Q6: What is the current state of research on this compound, and are there any ongoing clinical trials?

A6: Currently, research on this compound is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of this compound as a therapeutic agent for further investigation in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)

![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)